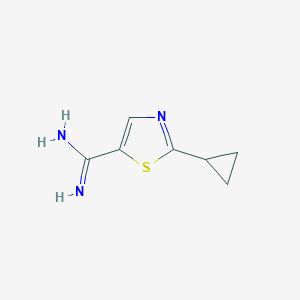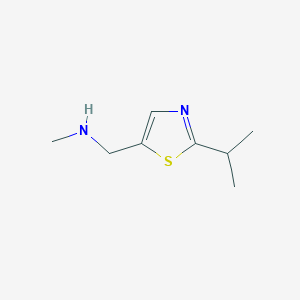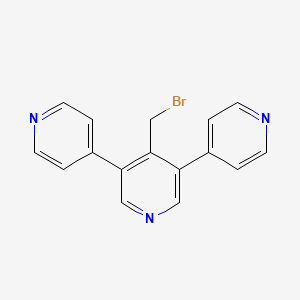
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dipyridin-4-ylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The bromination process selectively introduces a bromomethyl group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 4-methyl-3,5-dipyridin-4-ylpyridine.
科学研究应用
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is investigated for its potential use in drug discovery, particularly as a precursor for pharmacologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine rings, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-3,5-dipyridin-4-ylpyridine
- 4-(Iodomethyl)-3,5-dipyridin-4-ylpyridine
- 4-(Methyl)-3,5-dipyridin-4-ylpyridine
Uniqueness
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a versatile intermediate for various synthetic applications.
属性
分子式 |
C16H12BrN3 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-9-14-15(12-1-5-18-6-2-12)10-20-11-16(14)13-3-7-19-8-4-13/h1-8,10-11H,9H2 |
InChI 键 |
AYASMTBVLOVWMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CN=CC(=C2CBr)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


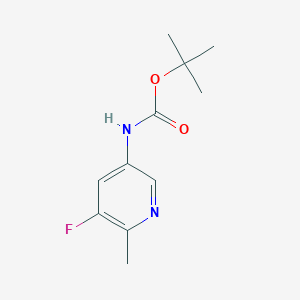
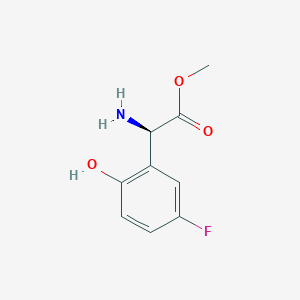

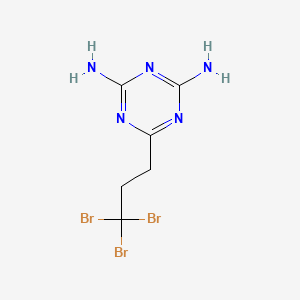
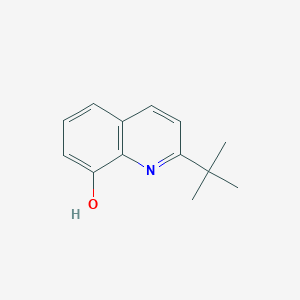
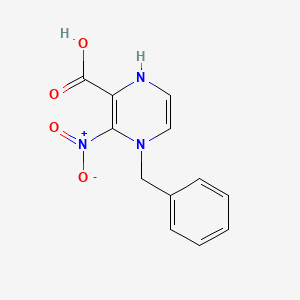
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)


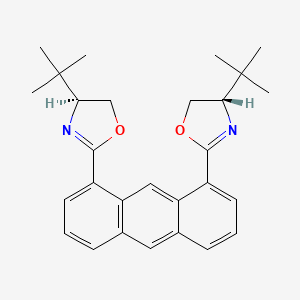
![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
